molecular formula C28H26N4O4 B11202656 3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11202656
M. Wt: 482.5 g/mol
InChI Key: UKALEVGKYFWUKG-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: , often referred to as “Compound X” , belongs to the quinazoline family. Its chemical structure combines a quinazoline core with an oxadiazole ring and aromatic substituents. The compound’s unique arrangement of functional groups contributes to its diverse applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactivity::

    Oxidation: Compound X can undergo oxidative transformations, yielding various derivatives.

    Reduction: Reduction of the quinazoline core or the oxadiazole ring modifies its properties.

    Substitution: Aromatic substitution reactions allow for functionalization.

Common Reagents and Conditions::

    Oxidation: Oxone (potassium peroxymonosulfate), manganese dioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Lewis acids (e.g., AlCl₃), nucleophilic reagents (e.g., amines), and heat.

Major Products::
  • Oxidation: Hydroxyquinazolines, quinazolinones.
  • Reduction: Dihydroquinazolines.
  • Substitution: Various aryl-substituted derivatives.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as potential anticancer agents due to their kinase inhibition properties.

    Chemical Biology: Used as fluorescent probes for cellular imaging.

    Materials Science: Employed in organic electronics and photovoltaics.

    Agrochemicals: Studied for pesticidal activity.

Mechanism of Action

    Molecular Targets: Compound X interacts with protein kinases, affecting cell signaling pathways.

    Pathways: Inhibition of kinases involved in cell proliferation, apoptosis, and angiogenesis.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness: Compound X’s hybrid structure combines features of both quinazolines and oxadiazoles, making it distinct.

Remember, Compound X’s versatility continues to inspire research across disciplines, and its potential impact remains an exciting area of study.

: Reference 1 (if available). : Reference 2 (if available). : Reference 3 (if available).

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O4/c1-17(2)35-22-11-9-20(10-12-22)26-29-25(36-30-26)16-31-24-8-6-5-7-23(24)27(33)32(28(31)34)21-14-18(3)13-19(4)15-21/h5-15,17H,16H2,1-4H3

InChI Key

UKALEVGKYFWUKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C)C

Origin of Product

United States

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